Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-10-12(11-19)4-5-16-13/h4-5,10,19H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVNGRBJSABOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654819 | |
| Record name | tert-Butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-80-0 | |
| Record name | tert-Butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibiotic Resistance Inhibition
One of the most significant applications of tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate is its role as an inhibitor of the AcrAB-TolC efflux pump in Escherichia coli. This pump is a major contributor to antibiotic resistance, allowing bacteria to expel various antibiotics, thus reducing their efficacy. Research has shown that derivatives of pyridylpiperazines can bind to a unique allosteric site on the AcrB protein, enhancing the activity of antibiotics when used in combination therapies. These compounds do not exhibit intrinsic antibacterial activity but significantly boost the effectiveness of existing antibiotics like ciprofloxacin and tetracycline by inhibiting the efflux mechanism .
2. Structure-Activity Relationship Studies
The compound has been utilized in structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties. Modifications at various positions on the pyridine and piperazine rings have been explored to enhance binding affinity and selectivity towards bacterial targets. For instance, introducing different substituents can influence the compound's ability to inhibit the AcrB pump and improve its pharmacokinetic profiles .
Case Studies
Case Study 1: Optimization for Enhanced Efficacy
A study focused on optimizing pyridylpiperazine-based inhibitors demonstrated that specific modifications, such as adding hydroxymethyl groups or altering halogen substituents, could significantly improve binding interactions with AcrB. The introduction of a primary amine via ester linkers was found to enhance the potency of these compounds against multidrug-resistant strains of E. coli. The optimized compounds were tested in vitro against various antibiotic substrates to confirm their boosting capacity .
Case Study 2: In Vivo Efficacy Testing
Further research involved testing these inhibitors in vivo to assess their effectiveness in treating infections caused by multidrug-resistant bacteria. The results indicated that when combined with standard antibiotics, these inhibitors could restore sensitivity in resistant strains, highlighting their potential as adjunctive therapies in clinical settings .
Mechanism of Action
The mechanism by which tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the target and the desired outcome.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Pyridine Ring
Table 1: Key Analogues and Their Substituents
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -CF₃) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Steric Effects : Bulky substituents (e.g., ferrocenyl) may hinder interactions with planar binding pockets but enable unique applications in catalysis .
- Biological Implications : The hydroxymethyl group in the target compound enhances solubility, while lipophilic groups (e.g., CF₃) improve membrane permeability .
Biological Activity
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C15H23N3O3
- Molecular Weight : 293.367 g/mol
- CAS Number : 857284-20-9
- InChI Key : QKCHWJYIPFBVRD-UHFFFAOYSA-N
The compound is characterized by the presence of a piperazine ring, which is often associated with various pharmacological properties. The hydroxymethyl group on the pyridine ring enhances its bioactivity and solubility.
1. Pharmacological Effects
This compound has been studied for its effects on various biological systems:
- Antimicrobial Activity : Preliminary studies indicate that piperazine derivatives exhibit antimicrobial properties. The compound's structure may contribute to its efficacy against certain bacterial strains, although specific data on this compound's activity is limited .
- Neuropharmacological Effects : The piperazine moiety is known to interact with neurotransmitter receptors. Some derivatives have shown promise as modulators of dopaminergic and serotonergic pathways, potentially impacting conditions such as anxiety and depression .
Research suggests that compounds similar to this compound may act through several mechanisms:
- Receptor Modulation : These compounds may function as positive allosteric modulators for certain receptors, enhancing their activity without directly stimulating them .
- Enzyme Inhibition : There is evidence that piperazine derivatives can inhibit various enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the brain .
Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of several piperazine derivatives, including those structurally related to this compound. The results indicated a significant reduction in bacterial growth in vitro, suggesting potential therapeutic applications in treating infections .
Study 2: Neuropharmacological Assessment
In a pharmacological characterization study published in ACS Publications (2019), researchers investigated the effects of various piperazine derivatives on dopaminergic receptors. The findings revealed that certain compounds exhibited selective modulation of D1 receptors, which could lead to advancements in treating neurological disorders such as schizophrenia and Parkinson's disease .
Data Table: Biological Activity Overview
Preparation Methods
Preparation of Piperazine-1-carboxylic Acid tert-butyl Ester
The tert-butyl piperazine-1-carboxylate intermediate is a key precursor. It can be synthesized or procured commercially. Various reported methods include:
- Reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the Boc-protected piperazine.
- Alternative approaches use tert-butyl piperazine-1-carboxylate directly as a starting material for further functionalization.
Introduction of the Hydroxymethyl Group on the Pyridine Ring
The hydroxymethyl substitution at the 4-position of the pyridine ring can be introduced via:
Reduction of Pyridine-4-carboxaldehyde or Pyridine-4-formyl precursors : Using reducing agents such as sodium borohydride or catalytic hydrogenation to convert aldehyde groups to hydroxymethyl groups.
Hydroxymethylation Reactions : Direct hydroxymethylation of the pyridine ring via electrophilic substitution using formaldehyde under acidic or basic catalysis.
However, specific detailed procedures for the hydroxymethylation step on the tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate scaffold are less commonly reported and may require tailored synthetic optimization.
Representative Preparation Method from Literature
Analytical and Purification Techniques
- Purification : Column chromatography on silica gel using gradients of ethyl acetate and petroleum ether is commonly employed to isolate the product with high purity.
- Characterization : Confirmation of the product structure is achieved by mass spectrometry (MS), proton nuclear magnetic resonance (^1H NMR), and infrared (IR) spectroscopy.
- Yields : Reported yields for the key coupling steps range from 31% to 95%, depending on the method and conditions.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Photocatalytic One-Step Synthesis | 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt, oxidant, blue LED, O2 | 10 h, room temp, DCE solvent | 94-95 | One-step, green, high yield, low by-products | Requires photocatalyst, specific setup |
| SNAr Coupling | Halogenated pyridine, tert-butyl piperazine-1-carboxylate, K2CO3 or TEA | 100-140°C, 7-16 h, DMF or NMP | 31-87 | Straightforward, scalable | Moderate yields, high temp |
| Reductive Amination | Pyridine aldehyde, tert-butyl piperazine-1-carboxylate, NaBH(OAc)3 | Room temp, overnight, DCE | ~86 | Mild, high yield | Requires aldehyde precursor |
Research Findings and Notes
- The photocatalytic method represents a significant advancement in the synthesis of related tert-butyl piperazine-pyridine compounds, offering a safer and more environmentally benign alternative to traditional high-temperature nucleophilic substitution reactions.
- The choice of solvent, base, and temperature critically affects the yield and purity in SNAr reactions.
- The hydroxymethyl group introduction remains a synthetic challenge and often requires prior functionalization of the pyridine ring before coupling with the piperazine moiety.
- The tert-butyl carbamate protecting group is stable under the described reaction conditions, allowing for selective transformations on the pyridine ring.
This detailed analysis synthesizes diverse research findings and methodologies for the preparation of tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate, highlighting recent advances and classical approaches with their respective merits and challenges.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example:
- Step 1 : React tert-butyl piperazine-1-carboxylate with a halogenated pyridine derivative (e.g., 2-chloro-4-(hydroxymethyl)pyridine) in a polar aprotic solvent (e.g., toluene, 1,4-dioxane) under reflux (110–120°C) with a base (K₂CO₃ or Cs₂CO₃) .
- Step 2 : Purify via silica gel chromatography (ethyl acetate/hexane gradients) . Yields range from 60–90%, depending on steric and electronic factors in the pyridine moiety .
Q. Which characterization techniques are critical for verifying the structure of this compound?
- 1H/13C NMR : Confirm regioselectivity of substitution on the pyridine ring (e.g., δ ~8.1–8.3 ppm for pyridyl protons) and integrity of the tert-butyl group (δ ~1.4 ppm) .
- LCMS/HRMS : Validate molecular weight (e.g., [M+H]+ = 335.3 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., piperazine ring chair conformation and hydroxymethyl group orientation) .
Advanced Research Questions
Q. How can reaction yields be optimized for halogenated pyridine intermediates in SNAr reactions?
Key factors include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(dppf)Cl₂) enhance cross-coupling efficiency for electron-deficient pyridines .
- Solvent effects : 1,4-Dioxane or acetonitrile improves solubility of intermediates, reducing side reactions .
- Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time and improves regioselectivity .
- Workup strategies : Use of scavengers (e.g., Si-Trisamine) or sequential column chromatography minimizes impurities .
Q. How do structural modifications (e.g., hydroxymethyl vs. methoxycarbonyl groups) impact biological activity?
Comparative studies of piperazine derivatives reveal:
Q. How can contradictions in crystallographic data (e.g., piperazine ring conformation) be resolved?
- Software tools : Use SHELX for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Validation metrics : Check R-factors (<0.05), electron density maps, and Hirshfeld surface analysis to confirm torsional angles (e.g., pyridine-piperazine dihedral angle ~25°) .
- Comparative analysis : Cross-reference with related structures (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) to identify systematic errors .
Q. What strategies mitigate low yields in multi-step syntheses involving tert-butyl protection/deprotection?
- Protection : Use tert-butyl chloroformate under anhydrous conditions (triethylamine base) to minimize hydrolysis .
- Deprotection : Optimize acid concentration (e.g., HCl in 1,4-dioxane) and reaction time to avoid over-degradation .
- Purification : Employ reverse-phase HPLC for polar intermediates (acetonitrile/water gradients) .
Methodological Considerations
Q. How should researchers design experiments to validate enzyme inhibition mechanisms involving this compound?
- In vitro assays : Measure IC₅₀ against target enzymes (e.g., phosphoglycerate dehydrogenase) using fluorescence-based assays .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydroxymethyl H-bonding with catalytic residues) .
- SAR studies : Synthesize analogs with modified pyridine substituents and correlate activity trends with logP/clogP values .
Q. What analytical approaches address discrepancies in NMR spectra (e.g., unexpected splitting or integration ratios)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
